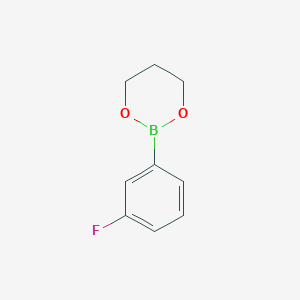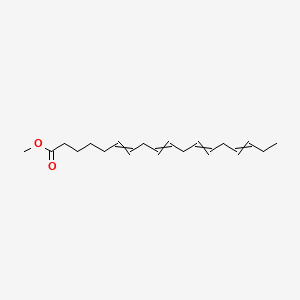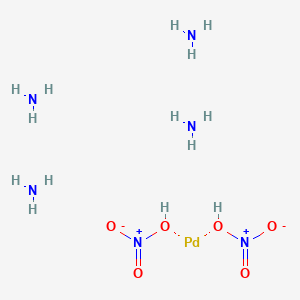
(Nitrooxy)palladio nitrate tetraamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nitrooxy)palladio nitrate tetraamine, also known as tetraamminepalladium(II) nitrate, is a coordination compound with the chemical formula Pd(NH3)4(NO3)2. This compound features a central palladium ion coordinated by four ammonia molecules and two nitrate ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrooxy)palladio nitrate tetraamine typically involves the reaction of palladium(II) chloride with ammonia in the presence of nitric acid. The reaction proceeds as follows: [ \text{PdCl}_2 + 4\text{NH}_3 + 2\text{HNO}_3 \rightarrow \text{Pd(NH}_3\text{)}_4(\text{NO}_3\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity palladium metal, which is dissolved in fuming nitric acid to form palladium nitrate. This solution is then treated with ammonia to yield the desired tetraamine complex .
Análisis De Reacciones Químicas
Types of Reactions
(Nitrooxy)palladio nitrate tetraamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium metal or lower oxidation state palladium complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as triphenylphosphine or thiourea under mild conditions.
Major Products Formed
Oxidation: Palladium(IV) nitrate complexes.
Reduction: Palladium metal or palladium(0) complexes.
Substitution: Various palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
(Nitrooxy)palladio nitrate tetraamine is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine
In biological research, this compound is used to study the interactions of palladium complexes with biomolecules.
Industry
Industrially, this compound is used in the production of heterogeneous catalysts for various chemical processes, including the isomerization of alkanes and the oxidation of propylene to propylene oxide .
Mecanismo De Acción
The mechanism of action of (Nitrooxy)palladio nitrate tetraamine involves the coordination of the palladium ion with ligands, which facilitates various catalytic processes. The palladium ion acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetraammineplatinum(II) nitrate: Similar structure but with platinum instead of palladium.
Palladium(II) nitrate: Lacks the ammonia ligands, resulting in different reactivity and applications.
Uniqueness
(Nitrooxy)palladio nitrate tetraamine is unique due to its specific coordination environment, which imparts distinct catalytic properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
H14N6O6Pd |
|---|---|
Peso molecular |
300.57 g/mol |
Nombre IUPAC |
azane;nitric acid;palladium |
InChI |
InChI=1S/2HNO3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3; |
Clave InChI |
DIJATZHSLJVAHU-UHFFFAOYSA-N |
SMILES canónico |
N.N.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12505455.png)
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)

![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(propan-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505497.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)
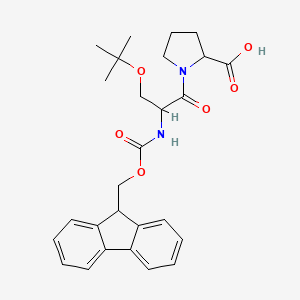
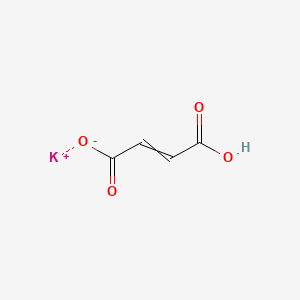
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
